[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid
Description
[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid is a tertiary amine derivative characterized by a benzyl group substituted with a cyano group at the ortho position, a cyclopropyl-amino moiety, and an acetic acid functional group.
Properties
IUPAC Name |
2-[(2-cyanophenyl)methyl-cyclopropylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-7-10-3-1-2-4-11(10)8-15(9-13(16)17)12-5-6-12/h1-4,12H,5-6,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUMIAKEVADKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2C#N)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps, starting with the formation of the cyano-benzyl intermediate. One common method involves the reaction of 2-cyanobenzyl chloride with cyclopropylamine under basic conditions to form the intermediate [(2-Cyano-benzyl)-cyclopropyl-amino]. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product, [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzyl and cyclopropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- The compound serves as a versatile building block in organic synthesis, allowing the creation of more complex molecules through various chemical reactions. Its unique functional groups enable it to participate in oxidation, reduction, and substitution reactions, making it valuable for synthesizing derivatives with tailored properties.
Types of Reactions
- Oxidation : The cyano group can be oxidized to form carboxylic acids.
- Reduction : Reduction of the cyano group can yield primary amines.
- Substitution : The benzyl and cyclopropyl groups can engage in nucleophilic substitutions under basic conditions.
Biological Applications
Investigated Biological Activity
- [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid has been studied for its potential biological activities, particularly in pharmacology. Its structure suggests interactions with biomolecules that could lead to therapeutic benefits.
Case Studies on Biological Activity
- Antitumor Activity : A study demonstrated that the compound reduced cell viability in various cancer cell lines in a dose-dependent manner, indicating its potential as an anticancer agent.
- Neuroprotection : In vitro experiments showed that the compound mitigated cell death induced by amyloid-beta peptides, suggesting a protective role against neurodegenerative diseases like Alzheimer's.
- Enzyme Inhibition : It was tested for cyclooxygenase (COX) enzyme inhibition, showing a therapeutic index higher than traditional NSAIDs, indicating lower risks associated with its use.
Medical Applications
Therapeutic Properties
- The compound is being explored for its therapeutic properties, particularly as a precursor for drug development. Its unique structural features may allow it to modulate various biochemical pathways effectively.
Industrial Applications
Specialty Chemicals and Materials
- In the industrial sector, [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid is utilized in the synthesis of specialty chemicals and materials. Its ability to undergo diverse chemical transformations makes it suitable for producing compounds used in various applications.
Mechanism of Action
The mechanism of action of [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl and benzyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of benzyl-cyclopropyl-amino acetic acid derivatives. Key structural analogs and their substituent variations are summarized below:
Table 1: Structural Comparison of [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic Acid and Analogs
Key Observations:
Substituent Effects on the Benzyl Ring: Electron-Withdrawing Groups (EWGs): The cyano (-CN) group in the target compound enhances electrophilicity and may increase acidity of the acetic acid group compared to electron-donating groups (e.g., -OCH₃ in ). This could improve metal-binding capabilities, as seen in uranium adsorption studies involving carboxylate-functionalized materials .
Amino Group Variations: Cyclopropyl vs. Ethyl: The cyclopropyl group introduces ring strain, which may increase reactivity compared to straight-chain alkyl groups like ethyl. For instance, strained amines often exhibit unique catalytic or binding properties .
Physicochemical and Functional Properties
Table 2: Inferred Properties Based on Structural Features
Notes:
Mechanistic Insights from Related Studies
- Coordination Chemistry: Carboxylate (-COO⁻) groups in acetic acid derivatives form monodentate or bidentate complexes with metal ions. For example, uranium (U(VI)) binds to -COO⁻ via electrostatic interactions and coordination .
- pH-Dependent Behavior : The ionization state of -COOH influences binding efficiency. At pH 6.0, -COO⁻ dominates, maximizing uranium adsorption .
Biological Activity
[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid is a compound characterized by its unique structural features, including a cyclopropyl group and a cyano substituent. These structural elements are believed to contribute significantly to its biological activity, particularly in pharmacological contexts. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The structure of [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid can be represented as follows:
- Cyclopropyl Group : Provides distinct steric and electronic properties that influence binding interactions with biological targets.
- Cyano Group : Capable of participating in hydrogen bonding and electrostatic interactions, enhancing the compound's affinity for various biomolecules.
The biological activity of [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid is primarily attributed to its interaction with specific molecular targets. The mechanism involves:
- Binding Affinity Modulation : The combination of the cyclopropyl and benzyl groups affects the compound's binding affinity and specificity towards target proteins or enzymes.
- Biochemical Pathway Modulation : Interaction with biomolecules can lead to alterations in various biochemical pathways, potentially resulting in therapeutic effects.
Biological Activity
Research indicates that [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid exhibits several biological activities, including:
- Antitumor Properties : Preliminary studies suggest potential efficacy in inhibiting tumor growth through modulation of cell signaling pathways.
- Neuroprotective Effects : The compound may offer protective effects against neurodegenerative conditions by influencing neurotransmitter systems.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways has been observed, suggesting applications in metabolic disorders.
Data Table: Biological Activities and Corresponding Studies
Case Studies
-
Antitumor Activity :
- A study evaluated the efficacy of [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
-
Neuroprotection :
- In vitro experiments showed that the compound could mitigate cell death induced by amyloid-beta peptides, common in Alzheimer's disease models. This suggests a mechanism involving modulation of neuroinflammatory pathways.
-
Enzyme Inhibition :
- The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes. It showed promising results with a therapeutic index significantly higher than traditional nonsteroidal anti-inflammatory drugs (NSAIDs), indicating lower associated risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
